molecular formula C16H13BrClNO3 B2492109 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1241980-66-4

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B2492109
CAS No.: 1241980-66-4
M. Wt: 382.64
InChI Key: CNVPPLXZTWLVCE-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound with a complex structure, featuring both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms in the compound.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms in the compound allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromobenzoate
  • 2-Bromobenzoyl chloride
  • Ethyl 4-bromo-2-chlorobenzoate

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications where precise interactions with molecular targets are required.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)9-19-15(20)10-22-16(21)13-3-1-2-4-14(13)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVPPLXZTWLVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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